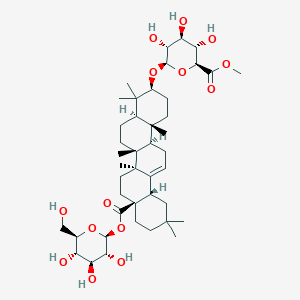

Chikusetsusaponin-IVa methyl ester

描述

属性

CAS 编号 |

58546-61-5 |

|---|---|

分子式 |

C43H68O14 |

分子量 |

809 g/mol |

IUPAC 名称 |

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C43H68O14/c1-38(2)15-17-43(37(52)57-35-31(49)28(46)27(45)23(20-44)54-35)18-16-41(6)21(22(43)19-38)9-10-25-40(5)13-12-26(39(3,4)24(40)11-14-42(25,41)7)55-36-32(50)29(47)30(48)33(56-36)34(51)53-8/h9,22-33,35-36,44-50H,10-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32+,33-,35-,36+,40-,41+,42+,43-/m0/s1 |

InChI 键 |

XPORLJWHBRUXGD-HWIUFREPSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

产品来源 |

United States |

Isolation, Purification, and Structural Elucidation Methodologies of Chikusetsusaponin Iva Methyl Ester

Extraction Techniques from Natural Matrices

The initial step in isolating Chikusetsusaponin-IVa methyl ester involves its extraction from the plant matrix. The choice of solvent and extraction method is critical to efficiently remove the target compound while minimizing the co-extraction of interfering substances.

A common approach involves solvent extraction from dried and milled plant material. For instance, in the isolation from the roots of Achyranthes japonica, the powdered plant material is subjected to repeated maceration with 80% aqueous ethanol (B145695) at room temperature. jst.go.jp This hydroalcoholic solution is effective for extracting saponins (B1172615), which possess both polar sugar moieties and a less polar aglycone core. Following extraction, the solvent is typically removed under reduced pressure (in vacuo) at a controlled temperature, around 40°C, to yield a concentrated crude extract. jst.go.jp This crude extract, containing a complex mixture of phytochemicals, then undergoes further fractionation. In some protocols, the crude extract is suspended in water and partitioned to isolate a water-soluble fraction, which is enriched with saponins like this compound, before proceeding to chromatographic purification. biocrick.com

Chromatographic Separation and Purification Strategies

Due to the complexity of the crude plant extract, chromatographic techniques are indispensable for the separation and purification of this compound. A combination of different chromatographic methods is often employed to achieve the high degree of purity required for structural analysis and other applications.

Low- to medium-pressure column chromatography serves as a primary tool for the fractionation of the crude extract. Various stationary phases are utilized based on the chemical properties of the target compound and the impurities to be removed.

A typical purification workflow begins with chromatography over a non-polar adsorbent resin like Diaion HP-20. jst.go.jp The crude extract is loaded onto the column, and a gradient elution, commonly with a water-methanol system, is used to separate compounds based on polarity. jst.go.jp Fractions are collected and pooled based on their thin-layer chromatography (TLC) profiles.

The enriched fractions containing the target saponin (B1150181) are then subjected to further purification using silica (B1680970) gel column chromatography. jst.go.jp A solvent system consisting of a mixture of dichloromethane, methanol (B129727), and water (e.g., 8:2:0.2 v/v/v) has been successfully used to isolate this compound from other components. jst.go.jp In addition to silica gel, other techniques such as Sephadex column chromatography (for size-exclusion) and both normal- and reversed-phase column chromatography are applied to achieve final purification. biocrick.com

| Parameter | Diaion HP-20 Chromatography jst.go.jp | Silica Gel Chromatography jst.go.jp |

| Stationary Phase | Diaion HP-20 Resin | Silica Gel (230–400 mesh) |

| Mobile Phase | Water-Methanol (H₂O-MeOH) Gradient | Dichloromethane-Methanol-Water (CH₂Cl₂–MeOH–H₂O) at 8:2:0.2 ratio |

| Purpose | Initial fractionation of crude extract | Purification of enriched fractions |

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantitative analysis of this compound. Reversed-phase HPLC is particularly well-suited for separating saponins.

A validated HPLC method for the related compound, Chikusetsusaponin IVa, utilizes a C18 column as the stationary phase. researchgate.net The separation is achieved using a gradient mobile phase composed of acetonitrile (B52724) and water, with a small amount of an acid modifier like trifluoroacetic acid (0.1%) to improve peak shape and resolution. researchgate.net Detection can be accomplished using a Photodiode Array (PDA) detector, which provides spectral information, or an Evaporative Light Scattering Detector (ELSD), which is a universal detector for non-volatile analytes. researchgate.net The purity of the isolated this compound is often confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). jst.go.jp

| HPLC Parameter | Value/Condition researchgate.net |

| Column | SunFire™ C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | 0.1% (v/v) Trifluoroacetic acid in Water and Acetonitrile |

| Detector | Photodiode Array (PDA) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

Advanced Spectroscopic and Spectrometric Approaches for Structural Characterization

Once this compound has been isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of the molecule.

1D NMR: ¹H NMR spectra provide information about the number and types of protons, while ¹³C NMR spectra reveal the number and types of carbon atoms in the molecule, including the characteristic signal for the methyl ester group. nih.gov

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. For instance, HMBC is crucial for determining the linkage points between the sugar moieties and the aglycone, as well as the position of the methyl ester group. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

The final structure is confirmed by comparing the obtained NMR data with published values for this compound and related saponins. jst.go.jpbiocrick.com

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. biocrick.comresearchgate.net High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which is used to deduce the precise molecular formula (C₄₃H₆₈O₁₄). nih.govnih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS, QTOFMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of natural products like this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) provide highly accurate mass measurements, enabling the determination of the elemental composition and molecular formula of a compound with high confidence.

This compound is a triterpenoid (B12794562) saponin with the molecular formula C43H68O14. nih.gov HRMS analysis confirms this composition by measuring the mass-to-charge ratio (m/z) of its molecular ions with a high degree of precision. For instance, in studies involving the comprehensive characterization of saponins from Panacis Japonici Rhizoma, Ultra-Fast Liquid Chromatography (UFLC) coupled with Triple Quadrupole-Time of Flight (TOF) tandem mass spectrometry (MS/MS) has been utilized. jst.go.jpmdpi.com This method allows for the separation of complex mixtures and the subsequent identification of individual components based on their accurate mass and fragmentation patterns. jst.go.jpmdpi.com

In negative ion mode ESI-MS, saponins often form deprotonated molecules [M-H]⁻ or adducts with formate (B1220265) [M+HCOO]⁻. jst.go.jp The high mass accuracy of TOF analyzers allows for the differentiation between compounds with very similar nominal masses, which is critical for the correct identification of isomers or compounds with different elemental compositions. mdpi.com The precise mass data obtained from these analyses are compared against theoretical values calculated from the proposed chemical structure to confirm the identity of this compound. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C43H68O14 | nih.gov |

| Molecular Weight | 809.0 g/mol | nih.gov |

| Exact Mass | 808.46090684 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | jst.go.jpnih.gov |

| Common Adducts (Negative Mode) | [M-H]⁻, [M+HCOO]⁻ | jst.go.jp |

Purity Assessment Methodologies

Ensuring the purity of an isolated natural compound is a critical step in phytochemical research. For this compound, various analytical methods are employed to determine its purity, with chromatographic techniques being the most common.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary method used to assess the purity of this compound. In one study, after isolation from the roots of Achyranthes japonica through column chromatography, the purity of the compound was determined to be ≥95% by LC-MS. jst.go.jp This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the main compound as well as any potential impurities. jst.go.jp

High-Performance Liquid Chromatography (HPLC) is another standard method for purity assessment and quality control. researchgate.net When coupled with detectors like a Photodiode Array (PDA) detector or an Evaporative Light Scattering Detector (ELSD), HPLC can provide quantitative information about the purity of the sample. researchgate.net The purity of Chikusetsusaponin IVa, a very closely related compound, has been reported to be as high as 98% to 99.88% when analyzed by HPLC, highlighting the effectiveness of this method for saponin analysis. chemfaces.comselleckchem.com These methods are validated for linearity, precision, and accuracy to ensure reliable results. researchgate.net

Table 2: Purity Assessment Data for this compound

| Analytical Method | Purity Level | Source Plant | Source |

|---|

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Biosynthesis and Metabolic Pathways of Triterpenoid Saponins Relevant to Chikusetsusaponin Iva Methyl Ester

Overview of Oleanane-Type Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The biosynthesis of all triterpenoids, including the oleanane-type saponins (B1172615), originates from the isoprenoid pathway. uoa.gr The journey starts with the linear 30-carbon molecule, 2,3-oxidosqualene. nih.govfrontiersin.org This precursor is a critical branch point for the synthesis of sterols (like cycloartenol (B190886) in plants) and the vast array of triterpenoids. uoa.gr

The first committed step in the formation of the oleanane (B1240867) skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (bAS). nih.govnih.govuea.ac.uk This enzymatic reaction is highly specific and results in the formation of the pentacyclic triterpenoid backbone known as β-amyrin, which is the foundational structure for all oleanane-type saponins. nih.govresearchgate.net The expression of the gene encoding β-amyrin synthase is a key determinant for the production of these compounds in plants like Panax ginseng. uoa.gr Following the creation of the β-amyrin core, the structure undergoes extensive modifications to generate the final saponin. frontiersin.org

| Precursor | Description | Key Enzyme |

|---|---|---|

| Acetyl-CoA | The fundamental building block derived from primary metabolism. acs.org | Multiple enzymes in the mevalonate (B85504) pathway |

| 2,3-Oxidosqualene | The linear C30 precursor that undergoes cyclization. uoa.grnih.gov | Squalene epoxidase (SE) nih.gov |

| β-Amyrin | The foundational pentacyclic oleanane skeleton. nih.govuea.ac.uk | β-amyrin synthase (bAS) uoa.gr |

Enzymatic Transformations and Glycosylation Patterns

After the formation of the β-amyrin skeleton, a series of elaborate modifications are carried out by two key families of enzymes: Cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). nih.govfrontiersin.org These modifications are responsible for the immense structural diversity observed in triterpenoid saponins. nih.gov

Oxidative Modifications by Cytochrome P450s: P450s introduce functional groups, primarily hydroxyl (-OH) and carboxyl (-COOH) groups, at specific carbon positions on the β-amyrin backbone. frontiersin.orgoup.com This oxidation is a crucial step that creates the sapogenin (the non-sugar aglycone part of the saponin) and provides attachment points for subsequent glycosylation. frontiersin.org For oleanane-type saponins, oxidation frequently occurs at positions such as C-11, C-16, C-23, C-24, and C-28. oup.comnih.gov For instance, enzymes from the CYP716 and CYP72A subfamilies are known to be involved in the oxidation of the β-amyrin skeleton. oup.comnih.gov Specifically, C-28 oxidation, which forms a carboxylic acid, is a common feature in the biosynthesis of many hemolytic saponins and is catalyzed by P450s like CYP716A12. itb.ac.idnih.gov

Glycosylation by UDP-Glycosyltransferases (UGTs): Following oxidation, UGTs catalyze the attachment of sugar moieties to the sapogenin. frontiersin.orgnih.gov This glycosylation step is critical, as it significantly impacts the saponin's solubility, stability, and biological activity. frontiersin.orgnih.gov UGTs transfer a sugar molecule, such as glucose, galactose, or glucuronic acid, from a UDP-sugar donor to the sapogenin. researchgate.netfrontiersin.org The sugar chains can be linear or branched and are attached at positions modified by P450s, commonly the C-3 and C-28 positions in oleanane saponins. nih.govnih.gov

The structure of Chikusetsusaponin-IVa features a glucuronic acid attached at the C-3 position and a glucose molecule attached to the C-28 carboxyl group, forming a bisdesmosidic saponin. nih.gov The formation of the ester bond at C-28 and the ether bond at C-3 are both catalyzed by specific UGTs. nih.govoup.com

The final modification to create Chikusetsusaponin-IVa methyl ester involves the esterification of the carboxylic acid on the glucuronic acid moiety at the C-3 position with a methyl group. While enzymatic methylation is a known biological process, in the context of saponins, this methyl ester form is often a result of the extraction and isolation procedures, particularly when methanol (B129727) is used as a solvent. However, it can also exist as a natural metabolite. nih.gov

| Enzyme Family | Function | Example Subfamilies/Enzymes | Reference |

|---|---|---|---|

| Cytochrome P450s (P450s) | Oxidation of the triterpenoid backbone (hydroxylation, carboxylation). | CYP716A, CYP72A, CYP88D6, CYP93E1 | oup.comnih.gov |

| UDP-Glycosyltransferases (UGTs) | Attachment of sugar moieties to the aglycone. | UGT71, UGT73, UGT74, UGT94 | nih.govnih.gov |

Synthetic and Semi Synthetic Strategies for Chikusetsusaponin Iva Methyl Ester Analogues

Development of Gram-Scale Synthesis Methods for Analogues

The advancement of therapeutic applications for Chikusetsusaponin-IVa analogues hinges on the ability to produce them in sufficient quantities for extensive evaluation. To this end, researchers have developed gram-scale synthesis methods, with the synthesis of Chikusetsusaponin IVa butyl ester (CS-IVa-Be) serving as a significant case study for this class of compounds. thieme-connect.de This process allows for the generation of substantial amounts of the core saponin (B1150181) structure, which can then be used to create a variety of analogues, including the methyl ester.

The synthesis strategy involves several key steps. A crucial stage is the selective oxidation of a 6-hydroxy group using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and (bisacetoxyiodo)benzene (BAIB), which results in the formation of a carboxylic acid intermediate in high yield (87%). thieme-connect.de Following the removal of protective benzoyl groups, the carboxylic acid is esterified. In the case of the butyl ester, this is achieved using butyl iodide and potassium bicarbonate, resulting in a 79% yield over two steps, successfully accomplished on a gram scale. thieme-connect.de To generate the specific Chikusetsusaponin-IVa methyl ester analogue, the carboxylic acid form is treated with methanol (B129727) in the presence of Amberlite IR120 H+ resin, producing the desired methyl ester in a 57% yield. thieme-connect.de

Strategies for Chemical Modification and Derivatization

The primary goal of chemical modification is to explore the structure-activity relationship and identify which parts of the molecule are essential for its biological effects. thieme-connect.deresearchgate.net The semi-synthetic approach starts with the core Chikusetsusaponin IVa structure, which is then systematically altered. Key strategies for creating analogues include:

Modification of the Alkyl Chain: Another significant derivatization strategy focuses on altering the length of the alkyl chain attached to the D-glucuronic acid residue. thieme-connect.deresearchgate.net By synthesizing a series of esters (such as the methyl and butyl esters), researchers can investigate how the lipophilicity and steric bulk of this group influence the molecule's interaction with its biological targets. thieme-connect.de For instance, the carboxylic acid form can be esterified with different alkyl chains to produce a library of analogues for comparative testing. thieme-connect.de

These modifications have led to the efficient preparation of numerous analogues, allowing for a systematic evaluation of their biological activities. thieme-connect.de

Mechanistic Insights into Analogues' Varied Inhibitory Activities

The chemical modifications result in analogues with a range of inhibitory activities, providing valuable insights into the mechanism of action. thieme-connect.deresearchgate.net Studies comparing these derivatives have shown that the structural changes directly impact their antitumor efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). thieme-connect.de

Key findings from these structure-activity relationship studies include:

The integrity of the glycosidic chains is crucial for activity. When one of the sugar residues at either the 3-OH or 28-COOH position was removed, the resulting analogues displayed varied and often reduced inhibitory activities. thieme-connect.deresearchgate.net

The nature of the ester group at the D-glucuronic acid residue plays a significant role. Altering the length of the alkyl chain led to a spectrum of potencies among the different analogues. thieme-connect.de

Notably, the carboxylic acid form of Chikusetsusaponin IVa butyl ester (where the butyl group is removed to reveal a free carboxylic acid) demonstrated a stronger antitumor effect against the MDA-MB-231 breast cancer cell line compared to the esterified versions. thieme-connect.deresearchgate.net Further investigation showed this carboxylic acid analogue inhibited the proliferation of these cancer cells by arresting the cell cycle at the G2/M phase. thieme-connect.de

These findings underscore that both the sugar moieties and the C-28 ester group are critical determinants of the compound's inhibitory potential. The free carboxylic acid at the glucuronic acid residue appears to be particularly favorable for activity against certain cancer cells.

Table of Inhibitory Activities of Chikusetsusaponin IVa Analogues

| Compound/Analogue | Target Cell Line | Observed Effect |

| Chikusetsusaponin IVa methyl ester | A2780 (Ovarian Cancer) | IC50 < 10 µM; G1 cell cycle arrest researchgate.netnih.gov |

| Chikusetsusaponin IVa methyl ester | HEY (Ovarian Cancer) | IC50 < 10 µM; Inhibition of migration and invasion researchgate.netnih.gov |

| Chikusetsusaponin IVa butyl ester (CS-IVa-Be) | MDA-MB-231, HepG2, A549 | Significant antitumor activities thieme-connect.de |

| Carboxylic acid form of CS-IVa-Be | MDA-MB-231 (Breast Cancer) | Stronger antitumor activity than ester form; G2/M cell cycle arrest thieme-connect.de |

| Deglucose chikusetsusaponin IVa (DG-CS-IVa) | General | Potential antitumor agent thieme-connect.de |

Advanced Analytical Methodologies for Detection and Quantification in Research

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Chikusetsusaponin-IVa methyl ester. Its separation power is leveraged using different detection systems to achieve quantification.

HPLC coupled with a Photodiode Array (PDA) detector is a common method for the quantitative analysis of Chikusetsusaponin-IVa. Saponins (B1172615) like Chikusetsusaponin-IVa lack a strong chromophore, which makes UV detection challenging. However, detection is typically performed at a low wavelength, such as 203 nm, to achieve sensitivity. researchgate.net One study established an HPLC-PDA method for quantifying Chikusetsusaponin IVa in Dolichos lablab extracts. researchgate.net The analysis utilized a C18 column and a gradient mobile phase of acetonitrile (B52724) and water containing 0.1% (v/v) trifluoroacetic acid. researchgate.net The method demonstrated good linearity, indicating a direct proportional relationship between the concentration and the detector response. researchgate.net

While PDA detection is widely accessible, its sensitivity for saponins can be limited due to their poor UV absorption characteristics. mdpi.com For compounds that lack double bonds, the response can be minimal even at very low wavelengths. mdpi.com

To overcome the limitations of UV detection for non-chromophoric compounds, an Evaporative Light Scattering Detector (ELSD) is often employed. ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase, making it independent of the analyte's optical properties. mdpi.com

A validated HPLC-ELSD method was developed in parallel with an HPLC-PDA method for the quantification of Chikusetsusaponin IVa. researchgate.net This method used the same chromatographic conditions as the PDA method but offered an alternative detection strategy. researchgate.net The ELSD parameters, such as drift tube temperature and nitrogen pressure, are optimized to ensure sensitivity and stable baselines. researchgate.netmdpi.com For instance, in the analysis of Dolichos lablab, the ELSD drift tube temperature was set to 60 °C with a nitrogen pressure of 360 KPa. researchgate.net The response in ELSD is not linear but follows a logarithmic relationship between peak area and concentration, which must be considered during calibration. mdpi.com

| Parameter | HPLC-PDA Method researchgate.net | HPLC-ELSD Method researchgate.net |

| Column | SunFire™ C18 (4.6 × 250 mm, 5 μm) | SunFire™ C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | 0.1% Trifluoroacetic acid in water and acetonitrile (gradient) | 0.1% Trifluoroacetic acid in water and acetonitrile (gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 40 °C | 40 °C |

| Detection | 203 nm | Drift Tube: 60 °C, N₂ Pressure: 360 KPa |

| Linearity (r²) | 0.9997 | 0.9995 |

| Application | Quantification in Dolichos lablab | Quantification in Dolichos lablab |

Ultra-Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry (UPLC-TOF MS) for Metabolite Profiling

For a more comprehensive analysis and metabolite profiling, Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is an exceptionally powerful tool. mdpi.com This technique combines the high separation efficiency and speed of UPLC with the high resolution and mass accuracy of TOF-MS, enabling the identification of dozens or even hundreds of compounds in a single run. nih.govnih.govmdpi.com

In the context of saponin (B1150181) analysis, UPLC-Q-TOF/MS is used to rapidly identify known and tentatively characterize unknown saponins in complex extracts from plants like Panax species. nih.govmdpi.com The method relies on accurate mass measurements (typically with an error of less than 5 ppm) and the analysis of fragmentation patterns (MS/MS spectra) to elucidate the structures of the saponins. nih.gov Researchers use this approach to profile the chemical constituents, including oleanane-type saponins, which is the class this compound belongs to. nih.gov A typical UPLC-Q-TOF/MS analysis for saponins involves a C18 column and a gradient elution with acetonitrile and water (often with formic acid added to improve ionization). nih.gov The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode, with negative mode often being preferred for saponins. nih.gov

Chemometric Data Analysis for Comprehensive Profiling and Biomarker Identification

The vast datasets generated by UPLC-TOF/MS require sophisticated data processing tools, namely chemometrics. mdpi.com Techniques such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are applied to the MS data to visualize sample groupings and identify chemical markers that differentiate between samples. mdpi.comnih.gov

This metabolomics strategy has been successfully applied to distinguish Panax species or ginseng samples from different geographical origins based on their unique saponin profiles. mdpi.comoup.com By processing the complex chromatograms, researchers can pinpoint specific saponins, potentially including this compound, that serve as biomarkers for the quality or authenticity of the botanical material. nih.gov This integrated approach of UPLC-MS and chemometrics provides a holistic view of the chemical composition and allows for a much deeper understanding than the quantification of a single marker compound. mdpi.comnih.gov

Quantitative Method Validation (e.g., Linearity, Recovery, Precision)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be thoroughly validated. Validation parameters for quantitative methods analyzing Chikusetsusaponin-IVa include linearity, recovery, and precision. researchgate.net

Linearity : This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. For Chikusetsusaponin IVa, calibration curves have shown excellent linearity with coefficients of determination (r²) greater than 0.999 for both PDA and ELSD detection. researchgate.net

Recovery : Recovery studies are performed to determine the accuracy of the method. This is done by adding a known amount of the analyte (spiking) to a sample matrix and measuring how much is detected. For Chikusetsusaponin IVa, recovery rates have been reported between 100.02% and 102.02%, indicating high accuracy. researchgate.net

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of Chikusetsusaponin IVa, both intraday and interday precision have been found to be excellent, with RSD values of ≤2.79%. researchgate.net

| Validation Parameter | Result for Chikusetsusaponin IVa Analysis researchgate.net | General Acceptance Criteria nih.gov |

| Linearity (r²) | > 0.999 | > 0.999 |

| Recovery | 100.02–102.02% | 80–120% |

| Precision (RSD) | ≤ 2.79% | < 2-3% |

Application in Quality Assessment and Standardization of Botanical Extracts

The validated analytical methods are directly applied to the quality assessment and standardization of botanical extracts. By quantifying the content of Chikusetsusaponin IVa, manufacturers and researchers can ensure the consistency and quality of their products. researchgate.net For example, HPLC methods have been used to determine the content of Chikusetsusaponin IVa in Dolichos lablab and in Rhizoma Panacis Majoris from different geographical locations. researchgate.netresearchgate.net Such analyses revealed significant variations in the content of the marker compound depending on the source, highlighting the importance of quantitative analysis for standardization. researchgate.net

Furthermore, the comprehensive profiling offered by UPLC-TOF/MS combined with chemometrics provides a powerful tool for authenticating raw materials and detecting adulteration, which is crucial for the quality control of herbal medicines. nih.govmdpi.com

Future Research Directions and Translational Perspectives for Chikusetsusaponin Iva Methyl Ester

Elucidation of Additional Molecular Targets and Signaling Networks

Initial research has identified several key molecular pathways modulated by Chikusetsusaponin-IVa methyl ester. In ovarian cancer cells, it induces G1 cell cycle arrest by down-regulating critical proteins such as cyclin D1, CDK2, and CDK6. nih.gov The compound also triggers apoptosis by decreasing the mitochondrial membrane potential and modulating the expression of apoptosis-related proteins, including increasing cleaved PARP, Bax, and cleaved-caspase 3, while decreasing Bcl-2. nih.gov Furthermore, its ability to suppress migration and invasion is linked to the down-regulation of Cdc42, Rac, RohA, and matrix metalloproteinases MMP2 and MMP9. nih.gov

A significant finding is the compound's role as a novel Wnt/β-catenin inhibitor. It has been shown to reduce the nuclear localization of β-catenin and inhibit its binding to TCF binding elements in the promoter regions of target genes in HCT116 colon cancer cells. nih.gov This inhibitory action on a key developmental and cancer-related pathway highlights a crucial area for further investigation.

Beyond its anti-cancer effects, this compound exhibits potent anti-inflammatory properties. It has been observed to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in macrophages by downregulating the NF-κB and AP-1 signaling pathways. nih.gov The structural similarity to Chikusetsusaponin V, which is known to inhibit the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), suggests a potential upstream mechanism for its anti-inflammatory actions that warrants further exploration. jst.go.jp

Future studies should aim to build on these findings by employing high-throughput screening and proteomic approaches to identify a more comprehensive list of direct binding partners and downstream effectors. Understanding the full spectrum of its molecular interactions will be pivotal for predicting its efficacy and potential side effects in a clinical setting.

| Biological Process | Modulated Molecular Targets | Observed Effect | Cell/System Studied |

| Cell Cycle Regulation | Cyclin D1, CDK2, CDK6 | G1 Phase Arrest | Ovarian Cancer Cells (A2780, HEY) |

| Apoptosis | Cleaved PARP, Bax, Cleaved-caspase 3, Bcl-2 | Induction of Apoptosis | Ovarian Cancer Cells (A2780, HEY) |

| Cell Migration & Invasion | Cdc42, Rac, RohA, MMP2, MMP9 | Inhibition of Metastasis | Ovarian Cancer Cells (A2780, HEY) |

| Wnt Signaling | β-catenin | Inhibition of Wnt/β-catenin Pathway | Colon Cancer Cells (HCT116) |

| Inflammation | iNOS, COX-2, TNF-α, IL-6, IL-1β | Suppression of Pro-inflammatory Mediators | Macrophages (RAW264.7) |

Advanced Preclinical Investigations Using Diverse In Vitro and In Vivo Animal Models

The preclinical evaluation of this compound has so far been concentrated on a limited number of cancer cell lines. In vitro studies have primarily utilized human ovarian cancer cell lines (A2780 and HEY) and the HCT116 colon cancer cell line to demonstrate its anti-proliferative and mechanistic activities. nih.govnih.gov While these studies have been instrumental, expanding the panel of in vitro models is a critical next step. This should include a broader range of cancer cell lines from different tissues of origin to assess the compound's therapeutic potential across various malignancies. The use of three-dimensional (3D) organoid and spheroid cultures would also provide a more physiologically relevant context to evaluate its efficacy.

To date, specific in vivo animal model data for this compound is emerging, with significant findings in breast cancer models when delivered via nanocomplexes. nih.govrsc.org The research on the closely related Chikusetsusaponin IVa provides a roadmap for future in vivo studies of the methyl ester. This includes models for rheumatoid arthritis and liver fibrosis in mice, where Chikusetsusaponin IVa has shown therapeutic effects. medchemexpress.com Future preclinical work on this compound should, therefore, encompass a diverse array of animal models, including xenograft and patient-derived xenograft (PDX) models for various cancers. Additionally, given its anti-inflammatory properties, exploring its efficacy in animal models of inflammatory diseases such as inflammatory bowel disease or neuroinflammation could open new therapeutic avenues.

| Model Type | Specific Model | Key Findings/Future Direction |

| In Vitro | Human Ovarian Cancer Cells (A2780, HEY) | Demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects. nih.gov |

| In Vitro | Human Colon Cancer Cells (HCT116) | Showed inhibition of the Wnt/β-catenin pathway. nih.gov |

| In Vitro | Macrophage Cell Line (RAW264.7) | Revealed anti-inflammatory properties through inhibition of NF-κB and AP-1. jst.go.jp |

| In Vivo | Breast Cancer Xenograft (in the context of nanocomplex delivery) | Good antitumor activity with no significant side effects. nih.govrsc.org |

| Future In Vivo | Diverse Cancer Xenograft/PDX Models | To assess broad anti-cancer efficacy and patient-specific responses. |

| Future In Vivo | Animal Models of Inflammatory Diseases | To explore therapeutic potential beyond oncology. |

Development of Novel Drug Delivery Systems (e.g., Nanocomplexes for Targeted Therapy)

A significant challenge in the clinical translation of many natural products, including saponins (B1172615), is their suboptimal pharmacokinetic properties, such as poor solubility and limited bioavailability. To overcome these hurdles, the development of novel drug delivery systems is paramount.

A promising advancement in this area is the creation of a hybrid-cell membrane-coated nanocomplex for the delivery of this compound. nih.govrsc.org This system utilizes liposomes as the core nanoparticle, which are then camouflaged with a hybrid membrane derived from both red blood cells (RBCs) and cancer cells. This unique coating is designed to prolong circulation time and enhance tumor targeting through immune evasion and homologous targeting. nih.govrsc.org The addition of RGD (arginine-glycine-aspartic acid) peptides on the surface further improves targeting to tumor cells that overexpress integrin receptors. nih.govrsc.org This sophisticated nanocomplex has demonstrated an extended half-life, increased immune evasion, and effective tumor targeting, leading to good antitumor activity in a breast cancer model. nih.govrsc.org

Future research in this domain should explore other nanocarrier platforms, such as polymeric nanoparticles, micelles, and dendrimers, to optimize the delivery of this compound. The surface functionalization of these nanoparticles with different targeting ligands could also be investigated to enhance specificity for various cancer types or other diseased tissues.

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. A study has already demonstrated the potential for a synergistic approach by co-encapsulating this compound with the photosensitizing agent Chlorin e6 (Ce6) in the aforementioned nanocomplex. nih.gov This combination aims to induce synthetic lethality in breast cancer cells, coupling the cytotoxic effects of the saponin (B1150181) with the photodynamic therapy mediated by Ce6. nih.gov The anti-tumor mechanism of this combination involves the regulation of cell proliferation and the induction of apoptosis. nih.govrsc.org

The diverse mechanisms of action of this compound, including cell cycle arrest and inhibition of key signaling pathways, make it an excellent candidate for combination with established therapeutic agents. Future studies should systematically investigate its synergistic potential with conventional chemotherapeutic drugs (e.g., platinum-based agents, taxanes) and targeted therapies (e.g., PARP inhibitors, tyrosine kinase inhibitors). Such combinations could allow for lower doses of each agent, potentially reducing treatment-related side effects while achieving a more potent therapeutic outcome.

Addressing Challenges in Natural Product Research and Development

The journey of a natural product from discovery to clinical application is fraught with challenges. For this compound, these hurdles are no different. One of the primary obstacles is the complexity of its chemical structure, which can make large-scale synthesis and manufacturing difficult and costly. nih.gov Ensuring a consistent and sustainable supply from its natural source, Panacis Japonici Rhizoma, also presents logistical and environmental considerations.

Furthermore, a comprehensive understanding of the mechanism of action and the identification of all bioactive components are crucial for standardization and ensuring consistent clinical results. nih.gov The process of isolating pure compounds from complex natural extracts and identifying the specific molecules responsible for the observed biological activity remains a significant challenge in natural product research. nih.gov

Addressing these challenges will require a multidisciplinary approach. Advances in synthetic biology and metabolic engineering could provide alternative and more sustainable production methods. jst.go.jp The integration of sophisticated analytical techniques, bioinformatics, and computational modeling can accelerate the identification of molecular targets and the elucidation of mechanisms of action. nih.gov Overcoming these hurdles will be essential for the successful translation of this compound from a promising lead compound into a clinically viable therapeutic agent.

常见问题

Q. What are the primary natural sources of Chikusetsusaponin-IVa methyl ester (CS-ME), and what analytical methods are recommended for its identification?

CS-ME is identified in plant species such as Achyranthes japonica and Panax japonicus var. major roots. UPLC-ESI-MS/MS and LC-MS/MS are standard methods for its characterization, enabling differentiation from artifactual esters formed during extraction. These techniques provide accurate mass spectra and fragmentation patterns to confirm structural identity . For reproducible results, include internal standards (e.g., oleanolic acid derivatives) and validate chromatographic conditions to avoid co-elution with structurally similar saponins.

Q. What in vitro models are commonly used to evaluate the anti-inflammatory activity of CS-ME?

RAW264.7 macrophages and mouse peritoneal macrophages are widely employed to study CS-ME's suppression of LPS-induced pro-inflammatory mediators (e.g., NO, TNF-α, IL-6). Methodologically, pre-treat cells with CS-ME (1–50 µM) for 1–2 hours before LPS stimulation. Quantify cytokine release via ELISA and validate protein expression of iNOS/COX-2 using Western blotting. Include positive controls (e.g., dexamethasone) and normalize data to cell viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can researchers optimize extraction parameters for CS-ME while minimizing artifactual esterification during isolation?

- Experimental Design : Use fractional factorial or Taguchi designs to evaluate solvent polarity, temperature, and extraction time. For example, test methanol:water ratios (70–90% methanol) and temperatures (25–60°C) to maximize yield while avoiding esterification artifacts .

- Artifact Monitoring : Employ LC-MS/MS to detect methyl ester formation during extraction. Compare fresh vs. stored plant material to assess degradation-related artifacts. Use deuterated methanol in control experiments to distinguish natural esters from procedural artifacts .

Q. What strategies resolve contradictions in reported IC50 values for CS-ME’s NF-κB inhibition across studies?

- Variable Standardization : Ensure consistency in LPS concentrations (e.g., 100 ng/mL), cell passage numbers, and pretreatment durations.

- Mechanistic Validation : Combine luciferase reporter assays (NF-κB/AP-1 activity) with electrophoretic mobility shift assays (EMSAs) to confirm transcriptional inhibition. Discrepancies may arise from differences in cell type (primary vs. immortalized macrophages) or assay sensitivity .

- Data Normalization : Express IC50 relative to baseline NF-κB activity in unstimulated controls to account for batch-to-batch variability .

Q. How does structural modification (methyl esterification) impact the bioavailability and target specificity of CS-ME compared to its parent saponin?

- Bioavailability : Methyl esterification enhances lipophilicity, improving membrane permeability. Validate using Caco-2 cell monolayers to measure apparent permeability coefficients (Papp).

- Target Engagement : Perform molecular docking studies to compare CS-ME and non-esterified saponin binding to NF-κB subunits (e.g., p65). Use surface plasmon resonance (SPR) to quantify binding affinities .

- Metabolic Stability : Incubate CS-ME with liver microsomes to assess esterase-mediated hydrolysis. Compare half-life (t1/2) with the parent compound to predict in vivo persistence .

Methodological Tables

Q. Table 1. Key Parameters for CS-ME Extraction Optimization

Q. Table 2. Critical Controls for Anti-Inflammatory Assays

| Control Type | Purpose | Example Implementation |

|---|---|---|

| Negative Control | Baseline cytokine levels | Cells + vehicle (DMSO <0.1%) |

| Positive Control | Validate assay sensitivity | Dexamethasone (10 µM) |

| LPS Dose-Response | Confirm LPS-induced inflammation | 10–1000 ng/mL LPS |

| Cytotoxicity | Rule out false-positive inhibition | MTT/WST-1 assay post-treatment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。